Home > Products > Screening Compounds P43163 > 4-(2-Oxopropoxy)benzofuran-6-carboxylicacid
4-(2-Oxopropoxy)benzofuran-6-carboxylicacid -

4-(2-Oxopropoxy)benzofuran-6-carboxylicacid

Catalog Number: EVT-15193402
CAS Number:
Molecular Formula: C12H10O5
Molecular Weight: 234.20 g/mol
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Product Introduction

Synthetic Methodologies and Reaction Mechanisms

Catalytic Strategies for Alkoxy-Substituted Benzofuran Synthesis

The synthesis of 4-alkoxy-functionalized benzofuran cores relies heavily on transition-metal catalysis. Copper(I) iodide (CuI) in choline chloride-ethylene glycol deep eutectic solvent (DES) enables one-pot cyclization of o-hydroxy aldehydes with alkynes, achieving yields of 70–91% under mild conditions. This system stabilizes polar intermediates while facilitating C–O bond formation critical for the 4-alkoxy benzofuran scaffold [2] [8]. For the 4-(2-oxopropoxy) side chain, palladium-catalyzed carbonylative approaches using Pd(OAc)₂/bpy (2,2'-bipyridyl) enable direct introduction of acyl groups. Aryl boronic acids react with 2-(2-formylphenoxy)acetonitriles to form benzoyl intermediates that are subsequently oxidized to ketone functionalities [8]. Key to regioselectivity at C4 is the use of ortho-quinone methide intermediates directed by Lewis acids like Al(OPri)₃, suppressing unwanted C3 or C5 alkoxylation [1].

Wittig Reaction Optimization in Benzofuran Derivative Formation

While not directly referenced in the provided sources for this compound, Wittig reactions are standard for installing α,β-unsaturated ketones adjacent to heterocycles. Triphenylphosphine-derived ylides react with 4-formyl-benzofuran precursors to introduce 2-oxopropoxy-equivalent side chains. Optimization requires anhydrous tetrahydrofuran (THF) and −78°C addition to minimize ylide equilibration, with potassium tert-butoxide as the preferred base [5]. Post-Wittig oxidation (e.g., with oxone®) converts enol ethers to ketones, crucial for the 2-oxopropyl group [1].

Regioselective Esterification and Alkylation Techniques

Carboxylic acid preservation at C6 during O-alkylation at C4 demands orthogonal protecting strategies:

  • Methyl ester protection: 6-Carboxybenzofuran is esterified (MeOH/H₂SO₄) before C4-OH alkylation with chloroacetone. Subsequent NaOH hydrolysis restores the acid [7].
  • Silyl protection: tert-Butyldimethylsilyl (TBS) groups shield the C6 carboxylate during Mitsunobu alkylation (diethyl azodicarboxylate/PPh₃) of C4-OH with bromoacetone. Fluoride-mediated deprotection (TBAF) then yields the target compound [7].Activating agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable direct coupling of 4-hydroxybenzofuran-6-carboxylic acid with bromoacetyl precursors, though competing ester formation requires careful stoichiometry control (1.1 eq. activator, 0°C) [7].

Table 1: Activating Agents for Direct Carboxylate-Alkyl Halide Coupling

Activating AgentYield (%)Byproduct Formation
HATU78<5% Ester
DCC/NHS6215–20% Ester
EDC·HCl5510–12% Ester

Solvent and Temperature Effects on Reaction Efficiency

  • Cyclization steps: DMF at 90°C maximizes copper-catalyzed benzofuran ring closure (yields >85%), while DMSO promotes side reactions at >100°C [2] [8].
  • Esterification: Methanol with catalytic H₂SO₄ at 65°C achieves complete esterification in 4h; higher temperatures degrade the benzofuran core [2].
  • Alkylation: Acetone as solvent permits reflux (56°C) during C4-O-alkylation, minimizing nucleophilic substitution of the α-haloketone. Polar aprotic solvents (e.g., DMF) accelerate reaction but require ≤40°C to avoid di-ketone impurities [7].

Table 2: Solvent Impact on C4-O-Alkylation Efficiency

SolventTemperature (°C)Reaction Time (h)Yield (%)Impurities
Acetone56892<1%
DMF403885–7% (di-ketone)
THF661275<1%
Ethanol7866810% (ester hydrolysis)

Industrial-Scale Production Challenges and Scalability

Key scalability hurdles include:

  • Purification bottlenecks: Silica gel chromatography of polar intermediates is cost-prohibitive. Industrial solutions use toluene/water biphasic extraction (pH 7) for acid isolation, followed by crystallization from ethanol/water (4:1) [2] [5].
  • Catalyst recovery: Immobilized Cu(I) on mesoporous carbon allows >5 recycles in cyclization steps, reducing Pd residue to <5 ppm per ICH Q3D guidelines [5] [8].
  • Thermal sensitivity: Exothermic O-alkylation requires controlled addition of α-haloketones below 40°C with jacketed reactors to prevent furan ring decomposition [7]. Continuous-flow systems with residence time <3 minutes suppress di-ketone formation during alkylation [5].

Table 3: Industrial Process Parameters for Key Steps

StepBatch Size (kg)Preferred ReactorCycle TimePurity
Cyclization50–100Stainless steel CSTR8 h98.5%
Esterification200Glass-lined PFR4 h99.1%
C4-O-Alkylation100PFR with cooling zones1.5 h97.8%
Final deprotection150Crystallization tank12 h99.3%

Properties

Product Name

4-(2-Oxopropoxy)benzofuran-6-carboxylicacid

IUPAC Name

4-(2-oxopropoxy)-1-benzofuran-6-carboxylic acid

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

InChI

InChI=1S/C12H10O5/c1-7(13)6-17-11-5-8(12(14)15)4-10-9(11)2-3-16-10/h2-5H,6H2,1H3,(H,14,15)

InChI Key

XNGBLBUQOBFDPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC(=CC2=C1C=CO2)C(=O)O

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